molecular formula C13H10BrFMg B14893661 magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide

magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide

Cat. No.: B14893661
M. Wt: 289.43 g/mol
InChI Key: PUYAWOGEDMEZLB-UHFFFAOYSA-M
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Description

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is a complex organometallic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a magnesium atom bonded to a fluorinated aromatic ring and a bromide ion. The presence of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methyl-4-phenylbenzene with a magnesium source, such as magnesium turnings, in the presence of a brominating agent. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often require refluxing the mixture to ensure complete formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated toluenes. Substitution reactions can lead to a variety of functionalized aromatic compounds.

Scientific Research Applications

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition or substitution. The fluorinated aromatic ring can also participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;2-chloro-1-methyl-4-phenylbenzene;bromide
  • Magnesium;2-bromo-1-methyl-4-phenylbenzene;bromide
  • Magnesium;2-iodo-1-methyl-4-phenylbenzene;bromide

Uniqueness

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it more suitable for specific applications compared to its chloro, bromo, or iodo analogs.

Properties

Molecular Formula

C13H10BrFMg

Molecular Weight

289.43 g/mol

IUPAC Name

magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide

InChI

InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

PUYAWOGEDMEZLB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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